SP-2509 is a synthetic small molecule classified as a lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Unlike other LSD1 inhibitors, SP-2509 acts reversibly and specifically targets the scaffolding function of LSD1. [, ] This is in contrast to catalytic inhibitors that directly block the enzymatic activity of LSD1. [] In scientific research, SP-2509 serves as a valuable tool to investigate the role of LSD1 in various biological processes and explore its potential as a therapeutic target in diseases like cancer.
SP2509 is a novel compound classified as a lysine-specific demethylase 1 antagonist. It is primarily recognized for its role in inhibiting the activity of lysine-specific demethylase 1, which is implicated in various cancers, particularly acute myeloid leukemia and Ewing sarcoma. The compound has an inhibitory concentration (IC50) of 13 nanomolar, demonstrating significant potency in its action against this enzyme. Unlike other inhibitors, SP2509 does not affect monoamine oxidases A and B, making it a selective option for therapeutic applications in oncology.
SP2509 is derived from the class of phenylethylidene-benzohydrazides, specifically designed to target lysine-specific demethylase 1. This enzyme plays a crucial role in regulating gene expression by demethylating histones, which can lead to oncogenic transcriptional changes when overexpressed. The compound's classification as an antagonist of lysine-specific demethylase 1 positions it within the broader category of epigenetic modulators, which are increasingly being explored for their therapeutic potential in cancer treatment.
The synthesis of SP2509 involves the following key steps:
The molecular structure of SP2509 can be characterized by its chemical formula and specific functional groups that define its activity:
Data from crystallographic studies or computational modeling may provide insights into the three-dimensional conformation of SP2509, which is essential for understanding its interaction with biological targets.
SP2509 undergoes several key reactions relevant to its mechanism of action:
These reactions highlight SP2509's role as a potent modulator of epigenetic regulation in cancer cells.
The mechanism by which SP2509 exerts its effects involves several interconnected processes:
Data supporting these mechanisms come from various preclinical studies that demonstrate significant anti-tumor effects across different cancer types.
SP2509 exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and activity in experimental settings.
SP2509 has several promising applications in scientific research and potential clinical settings:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: